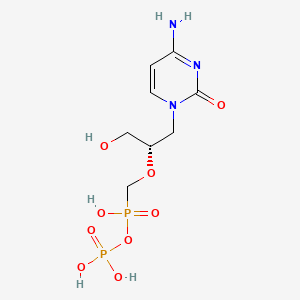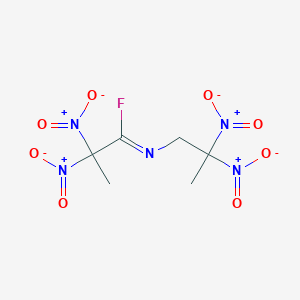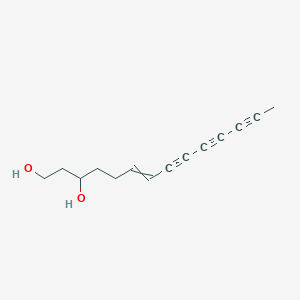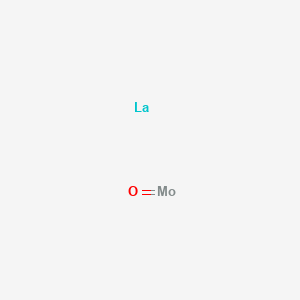
Quinoline, 4-iodo-2,8-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by halogenation to introduce the iodine atom . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinolines, while nucleophilic substitution can introduce different functional groups into the quinoline ring .
Wissenschaftliche Forschungsanwendungen
Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as an antibacterial, antineoplastic, and antiviral agent.
Agriculture: It is used in the development of agrochemicals with enhanced activity and stability.
Materials science: The compound is explored for its use in the synthesis of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes in bacteria, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- include other fluorinated quinolines such as:
Uniqueness
Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- is unique due to the presence of both iodine and trifluoromethyl groups, which can significantly influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
150785-69-6 |
|---|---|
Molekularformel |
C11H4F6IN |
Molekulargewicht |
391.05 g/mol |
IUPAC-Name |
4-iodo-2,8-bis(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H4F6IN/c12-10(13,14)6-3-1-2-5-7(18)4-8(11(15,16)17)19-9(5)6/h1-4H |
InChI-Schlüssel |
VYDDLPWOPOLPPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)
![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)

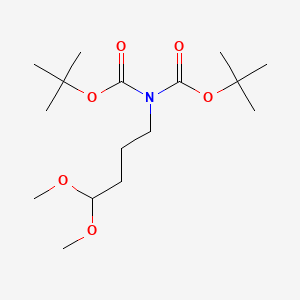
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)
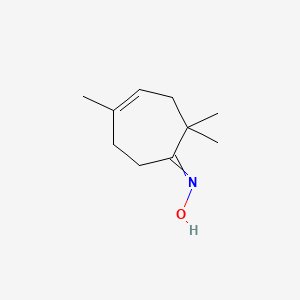

![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)

